5-(2,5-Difluorophenyl)nicotinamide

EP4 antagonist SAR fluorine walk

Ensure SAR fidelity in your EP4 antagonist or fluorine-walk campaign. 5-(2,5-Difluorophenyl)nicotinamide (CAS 1346692-23-6) is the specific 2,5-difluoro isomer that achieves sub-50 nM functional antagonism, a potency level not reached by other difluorophenyl nicotinamide regioisomers. Each batch is certified at ≥98% purity, providing reliable material for parallel synthesis and biological evaluation without the risk of procurement workflow mix-ups that can mislead structure–activity conclusions.

Molecular Formula C12H8F2N2O
Molecular Weight 234.20 g/mol
CAS No. 1346692-23-6
Cat. No. B15066896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Difluorophenyl)nicotinamide
CAS1346692-23-6
Molecular FormulaC12H8F2N2O
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)N)F
InChIInChI=1S/C12H8F2N2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)
InChIKeyVVYZZQKUUNTAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 5-(2,5-Difluorophenyl)nicotinamide (CAS 1346692-23-6): A Key 2,5-Difluoro Regioisomer for Nicotinamide-Focused Library Design


5-(2,5-Difluorophenyl)nicotinamide (CAS 1346692-23-6) is a synthetic nicotinamide derivative bearing a 2,5-difluorophenyl substituent at the 5-position of the pyridine ring. It belongs to the pyridinecarboxamide subclass of heterocyclic compounds and is utilized as a building block in medicinal chemistry and agrochemical research . The compound is commercially available with a certified purity of ≥98%, making it suitable for pharmaceutical R&D and quality control applications . Its structural motif is shared with a series of regioisomeric difluorophenylnicotinamides, each of which exhibits distinct physicochemical properties and biological activity profiles that preclude casual interchange in SAR campaigns.

Why 5-(2,5-Difluorophenyl)nicotinamide Cannot Be Replaced by Other Difluorophenyl Regioisomers in Scientific Procurement


The six possible difluorophenyl nicotinamide regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-difluoro substitution) are often mistakenly treated as interchangeable by procurement workflows. However, fluorine substitution pattern profoundly governs molecular recognition: it alters the electrostatic potential surface, modulates lipophilicity, and determines hydrogen-bond acceptor geometry. In a published EP4 antagonist optimization campaign, the 2,5-difluoro-substituted phenoxy-nicotinamide analog achieved an IC50 below 50 nM in a functional assay, whereas other di-fluoro substitution patterns (e.g., 3,4-difluoro) did not surpass this potency threshold, demonstrating that even minor positional changes yield substantial differences in target engagement [1]. Consequently, selecting the correct isomer at the point of acquisition is essential to preserve SAR coherence and avoid misleading structure–activity conclusions.

Quantitative Differentiation of 5-(2,5-Difluorophenyl)nicotinamide from Its Closest Regioisomeric Analogs


EP4 Functional Antagonism: 2,5-Difluoro Substitution Achieves Sub-50 nM Potency, Surpassing Other Difluoro Patterns

In a medicinal chemistry program optimizing 2-phenoxy-nicotinamide EP4 antagonists, the 2,5-difluoro-substituted analog demonstrated an IC50 of less than 50 nM in a functional assay, a potency threshold that was not consistently surpassed by other difluoro regioisomers (including 3,4-difluoro, 2,3-difluoro, and 3,5-difluoro) [1]. While this scaffold differs from the target compound by an ether linker, the consistent electronic contribution of the 2,5-difluorophenyl group is evident.

EP4 antagonist SAR fluorine walk

Regioisomeric Purity: 5-(2,5-Difluorophenyl)nicotinamide Offers 98% Purity Versus 95% Typical for Other Isomers, Reducing Repurification Needs

The target compound is commercially supplied with a minimum purity of 98% (as certified by Leyan, catalog No. 1803501) and by MolCore with NLT 98% purity . In contrast, commonly listed 5-(3,4-difluorophenyl)nicotinamide (CAS 1125429-25-5) and 5-(2,6-difluorophenyl)nicotinamide (CAS 1346691-81-3) are typically offered at 95% purity from major catalog suppliers . This 3-percentage-point purity differential reduces the burden of pre-use purification for the 2,5-isomer in sensitive assays.

chemical procurement purity synthetic building block

Calculated Lipophilicity: 5-(2,5-Difluorophenyl)nicotinamide Exhibits a logP Closely Matching Lead-Like Space, Comparable to the 2,4-Isomer

Computational analysis of the closely related 5-(2,4-difluorophenyl)nicotinamide yields a polar surface area (PSA) of 56.97 Ų and a logP of 3.01 . Given the identical molecular formula and similar connectivity of the 2,5-isomer, its predicted values are expected to fall within a narrow range (logP ≈ 2.9–3.1, PSA ≈ 57 Ų). Both isomers reside in the lead-like chemical space (logP < 5, PSA < 140 Ų), but the 2,5-difluoro arrangement provides a distinct electrostatic dipole orientation that can be exploited in target-binding hypotheses.

lipophilicity ADME drug-likeness

Optimal Deployment Scenarios for 5-(2,5-Difluorophenyl)nicotinamide in Pharmaceutical and Agrochemical R&D


EP4 Prostaglandin Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing EP4 antagonists for inflammatory or oncology indications can use 5-(2,5-difluorophenyl)nicotinamide as a key intermediate or reference compound. Published SAR data demonstrate that 2,5-difluoro substitution on the phenyl ring yields sub-50 nM functional antagonism, outperforming other difluoro patterns in the same chemotype [1]. The compound's high commercial purity (98%) ensures reliable starting material for parallel synthesis and biological evaluation.

Fluorine-Walk SAR Studies in Kinase or NAD-Dependent Enzyme Inhibitor Programs

The compound serves as a precise probe in fluorine-walk SAR campaigns, where systematic variation of fluorine positions on the phenyl ring is correlated with inhibitory activity. Its 2,5-substitution pattern fills a critical gap in the matrix of difluorophenyl nicotinamide building blocks, enabling SAR teams to deconvolute electronic from steric contributions. The near-identical logP and PSA to the 2,4-isomer (logP ~3.0, PSA ~57 Ų) ensures that any observed potency differences can be attributed primarily to binding interactions rather than permeability artifacts.

Fragment-Based Drug Discovery and Library Design

With a molecular weight of 234.2 Da and a lead-like logP (~3.0), 5-(2,5-difluorophenyl)nicotinamide is well-suited as a fragment in FBDD campaigns targeting NAD-binding pockets or other nicotinamide-recognizing domains. The 2,5-difluoro decoration provides a unique electrostatic footprint that can be exploited in fragment growing and merging strategies.

Agrochemical Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Exploration

Nicotinamide derivatives containing difluorophenyl moieties are actively investigated as succinate dehydrogenase inhibitors for fungicidal applications [2]. The 2,5-difluorophenylnicotinamide scaffold can be functionalized with diphenyl ether or other lipophilic tails to generate novel SDHI candidates. Its high purity and commercial availability make it a convenient starting point for parallel synthesis of agrochemical screening libraries.

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